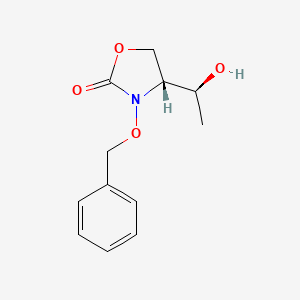
(4R)-3-(Benzyloxy)-4-(1-hydroxyethyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-3-(Benzyloxy)-4-(1-hydroxyethyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its applications in asymmetric synthesis, particularly in the preparation of enantiomerically pure compounds. The presence of both benzyloxy and hydroxyethyl groups contributes to its versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3-(Benzyloxy)-4-(1-hydroxyethyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.
Introduction of the Benzyloxy Group: The benzyloxy group is usually introduced via a nucleophilic substitution reaction.
Addition of the Hydroxyethyl Group: This step often involves the use of a Grignard reagent or other organometallic reagents to introduce the hydroxyethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(4R)-3-(Benzyloxy)-4-(1-hydroxyethyl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The oxazolidinone ring can be reduced under specific conditions.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield an aldehyde or ketone, while substitution of the benzyloxy group can result in various ether derivatives.
Scientific Research Applications
(4R)-3-(Benzyloxy)-4-(1-hydroxyethyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which (4R)-3-(Benzyloxy)-4-(1-hydroxyethyl)-1,3-oxazolidin-2-one exerts its effects depends on its specific application. In asymmetric synthesis, the compound acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. The molecular targets and pathways involved vary based on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
(4S)-3-(Benzyloxy)-4-(1-hydroxyethyl)-1,3-oxazolidin-2-one: The enantiomer of the compound .
(4R)-3-(Methoxy)-4-(1-hydroxyethyl)-1,3-oxazolidin-2-one: A similar compound with a methoxy group instead of a benzyloxy group.
(4R)-3-(Benzyloxy)-4-(1-methoxyethyl)-1,3-oxazolidin-2-one: A compound with a methoxyethyl group instead of a hydroxyethyl group.
Uniqueness
(4R)-3-(Benzyloxy)-4-(1-hydroxyethyl)-1,3-oxazolidin-2-one is unique due to its specific combination of functional groups, which provides it with distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it particularly valuable in asymmetric synthesis, where the control of stereochemistry is crucial.
Properties
CAS No. |
652156-64-4 |
|---|---|
Molecular Formula |
C12H15NO4 |
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(4R)-4-[(1S)-1-hydroxyethyl]-3-phenylmethoxy-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO4/c1-9(14)11-8-16-12(15)13(11)17-7-10-5-3-2-4-6-10/h2-6,9,11,14H,7-8H2,1H3/t9-,11+/m0/s1 |
InChI Key |
BILARGJJQJLEKY-GXSJLCMTSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1COC(=O)N1OCC2=CC=CC=C2)O |
Canonical SMILES |
CC(C1COC(=O)N1OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


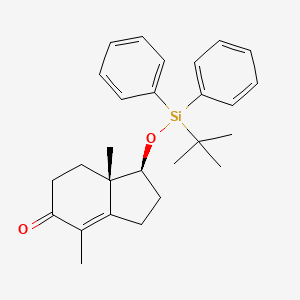

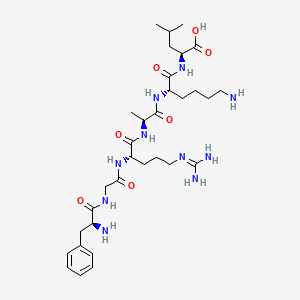
![acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol](/img/structure/B12527026.png)
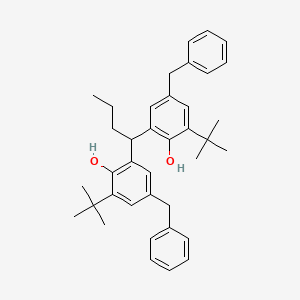
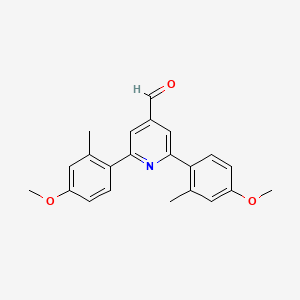
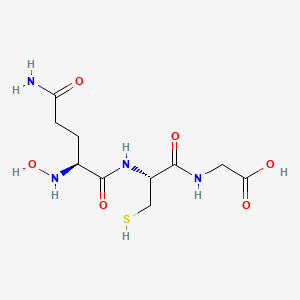
![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]-](/img/structure/B12527058.png)
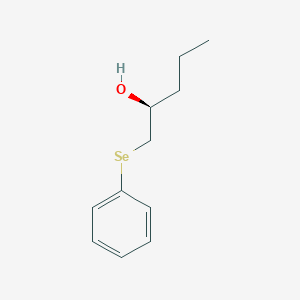


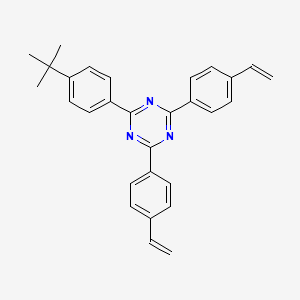
![(1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol](/img/structure/B12527073.png)
![5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12527076.png)
